molecular formula C9H8N4 B15345170 1,6-Naphthyridine-2-carboximidamide

1,6-Naphthyridine-2-carboximidamide

Cat. No.: B15345170
M. Wt: 172.19 g/mol
InChI Key: BOJGHRQDEALHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridine-2-carboximidamide is a heterocyclic compound that belongs to the class of naphthyridines, which are characterized by a fused-ring system containing two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Naphthyridine-2-carboximidamide can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and solvent-free synthesis are likely to be employed to minimize environmental impact and enhance yield.

Chemical Reactions Analysis

Types of Reactions: 1,6-Naphthyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro-naphthyridine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in medicinal and material science applications.

Scientific Research Applications

1,6-Naphthyridine-2-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-naphthyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1,6-Naphthyridine-2-carboximidamide is unique due to its specific structural features that enable a wide range of chemical reactions and biological activities. Its ability to act as a scaffold for various pharmacological activities sets it apart from other naphthyridine derivatives.

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

1,6-naphthyridine-2-carboximidamide

InChI

InChI=1S/C9H8N4/c10-9(11)8-2-1-6-5-12-4-3-7(6)13-8/h1-5H,(H3,10,11)

InChI Key

BOJGHRQDEALHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.